8-Hexanoylneosolaniol
Description
8-Hexanoylneosolaniol is a trichothecene mycotoxin produced by Fusarium sporotrichioides, a fungal species known for contaminating crops and causing toxicological risks in humans and livestock . Structurally, it belongs to the sesquiterpenoid class, characterized by a 12,13-epoxytrichothecene core. The compound is distinguished by a hexanoyl ester group at the C-8 position, contributing to its lipophilicity and bioactivity . Its exact mass is 480.257 Da, a critical identifier for analytical differentiation from analogs . Trichothecenes like this compound inhibit protein synthesis by binding to ribosomal subunits, leading to cytotoxicity and immunosuppression, which underscores its classification as a noxious agent under hazard categories D011042 (Poisons) and D014255 (Trichothecenes) .
Properties
CAS No. |
118143-01-4 |
|---|---|
Molecular Formula |
C25H36O9 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] hexanoate |
InChI |
InChI=1S/C25H36O9/c1-6-7-8-9-19(28)33-17-11-24(12-30-15(3)26)18(10-14(17)2)34-22-20(29)21(32-16(4)27)23(24,5)25(22)13-31-25/h10,17-18,20-22,29H,6-9,11-13H2,1-5H3/t17-,18+,20+,21+,22+,23+,24+,25?/m0/s1 |
InChI Key |
NTQOBLPQKXJXCZ-BFAIXHJHSA-N |
SMILES |
CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)OC(=O)C)O)COC(=O)C |
Canonical SMILES |
CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |
Synonyms |
8-hexanoylneosolaniol 8-n-hexanoylneosolaniol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 8-Isobutanoylneosolaniol
- Structure: Shares the trichothecene core but differs in the ester group at C-8, substituting hexanoyl with a shorter, branched isobutanoyl chain .
(b) Neosolaniol (Parent Compound)
- Structure : Lacks the C-8 acyl modification, possessing only hydroxyl groups at this position.
- Bioactivity : Lower toxicity compared to acylated derivatives due to reduced cellular uptake efficiency.
- Source: Also produced by Fusarium species, serving as a biosynthetic precursor to esterified analogs like 8-Hexanoylneosolaniol.
(c) Alangicine
- Structure: An isoquinoline alkaloid with hydroxy and methoxy substituents, unrelated to the trichothecene backbone .
- Bioactivity: Functions as an emetic and neuroactive agent, contrasting with this compound’s ribosomal inhibition.
- Source : Plant-derived (e.g., Alangium species), highlighting divergent biosynthetic origins compared to fungal mycotoxins.
Comparative Data Table
Toxicological and Functional Insights
- Acyl Group Impact: The hexanoyl chain in this compound enhances lipid solubility, facilitating cellular uptake and increasing potency compared to non-acylated trichothecenes like neosolaniol.
- Cross-Class Contrast : Alangicine, despite sharing the same exact mass (480.257 Da), exhibits distinct mechanisms (e.g., neurotoxicity vs. ribosomal inhibition) due to its alkaloid structure .
- Analytical Differentiation: Mass spectrometry (exact mass) and NMR (ester group profiling) are critical for distinguishing this compound from analogs like 8-Isobutanoylneosolaniol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
